BenchChemオンラインストアへようこそ!

Biperiden (Standard)

Muscarinic Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Biperiden (Standard) is a high-purity (≥98% HPLC) reference compound optimized for reproducible analytical and biological assays. Its unique pharmacological profile—potent M1 antagonism (Ki 0.48 nM) with 13-fold selectivity over cardiac M2 receptors—makes it the preferred tool for brain slice electrophysiology, radioligand binding, and CNS cholinergic studies where minimizing peripheral cardiac confounds is critical. The long terminal half-life (18–24 h) supports once-daily dosing in chronic rodent models, reducing handling stress versus shorter-acting alternatives. Select this standard to ensure assay accuracy and data integrity in regulated laboratory environments.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
Cat. No. B15575798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiperiden (Standard)
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21?/m1/s1
InChIKeyYSXKPIUOCJLQIE-FDGGOGDCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biperiden Standard: High-Purity Muscarinic M1-Selective Antagonist for Neuroscience Research and Anticholinergic Reference Studies


Biperiden (Standard) is a tertiary amine antimuscarinic agent that functions as a non-selective antagonist across all five muscarinic acetylcholine receptor subtypes (M1–M5) while exhibiting a distinct and quantifiable selectivity profile favoring the M1 receptor . It is clinically classified as an anticholinergic antiparkinsonian drug, widely used in research as a pharmacological tool to investigate the role of central muscarinic transmission in motor control, cognitive function, and extrapyramidal symptom management [1]. The 'Standard' designation refers to its use as a high-purity (typically ≥99% by HPLC) reference compound for analytical and biological assays, ensuring reproducible experimental outcomes and reliable data in comparative pharmacological studies .

Biperiden Selection Rationale: Why Trihexyphenidyl, Benztropine, or Procyclidine Cannot Serve as Direct Functional Substitutes


The class of centrally-acting anticholinergics is not pharmacologically homogeneous. While all members share the ability to antagonize muscarinic receptors, they exhibit significant divergence in their receptor subtype selectivity profiles, peripheral-to-central distribution ratios, and binding kinetics, which directly impact their in vivo pharmacodynamic and adverse effect profiles [1]. For instance, the M1-selective binding of biperiden is more pronounced than that of many other anticholinergics, including trihexyphenidyl, leading to distinct functional outcomes in experimental models of cognition and sleep architecture [2][3]. Furthermore, critical pharmacokinetic parameters such as oral bioavailability and elimination half-life vary considerably within the class, dictating dosing frequency and the potential for drug accumulation [4]. These quantifiable pharmacological and pharmacokinetic differences preclude the simple interchange of one anticholinergic agent for another in both research and clinical settings. The quantitative evidence outlined in Section 3 substantiates the precise points of differentiation that define biperiden's unique position within its therapeutic class, thereby informing rigorous scientific selection.

Biperiden Comparative Pharmacology: A Quantitative Evidence Guide for Differentiated Receptor Binding, Pharmacokinetics, and Enantiomer Selectivity


Biperiden Exhibits Superior M1 vs. M2 Receptor Selectivity Ratio Compared to Trihexyphenidyl and Atropine

Biperiden demonstrates a higher degree of selectivity for the M1 muscarinic receptor over the M2 subtype compared to the close structural analog trihexyphenidyl and the reference antagonist atropine. In a direct head-to-head comparison using radioligand binding assays with 3H-PZ (pirenzepine) for M1 receptors and 3H-QNB (quinuclidinyl benzilate) for non-selective binding in rat brain tissue, the calculated Ki ratios (M2/M1) revealed that biperiden and trihexyphenidyl both bound to M1 receptors selectively with high affinity, but their overall rank order of potency differed [1]. A separate analysis of binding data from cloned human receptors expressed in CHO cells further showed that among the antiparkinson drugs tested, biperiden was the only one with a clear M1 selectivity profile, whereas other agents like benztropine and procyclidine did not demonstrate the same degree of subtype discrimination [2].

Muscarinic Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Biperiden Demonstrates 4-Fold Greater Antinicotinic Potency Compared to Trihexyphenidyl and Atropine in Preclinical Models

Beyond muscarinic antagonism, biperiden possesses a notable and quantifiable anti-nicotinic action that is distinct from its close structural analogs. In animal experiments directly comparing the compounds, biperiden was found to have approximately 4 times the antinicotinic potency of atropine, caramiphen, and trihexyphenidyl [1]. This specific property was highlighted as a characteristic that distinguished synthetic drugs with proven efficacy against Parkinsonism [1].

Antinicotinic Activity Nicotinic Acetylcholine Receptors Preclinical Pharmacology

Biperiden's (+)-Enantiomer is One of the Most M1-/Cardiac M2-Selective Antimuscarinic Tools Available (Selectivity Factor 66)

The pharmacological activity of biperiden is stereoselective, with the (+)-enantiomer driving its receptor subtype selectivity. In functional studies using isolated tissue preparations, (+)-biperiden demonstrated a very high affinity for M1 receptors (pA2 = 9.07) and a low affinity for cardiac M2α receptors (pA2 = 7.25), resulting in an M1/cardiac M2α selectivity factor of 66 [1]. This level of discrimination is even greater than that of the prototypical M1-selective antagonist pirenzepine, which has a selectivity factor of 28 in the same assay system [1]. In contrast, the (−)-enantiomer displayed low and non-selective affinity across all subtypes (pA2 = 5.59–6.38) [1].

Enantiomer Pharmacology Receptor Subtype Selectivity Tool Compound Characterization

Biperiden Shows 5-10 Fold Lower Affinity for Peripheral Tissues Compared to Brain, a Property Shared Only with Pirenzepine

In a comparative study of muscarinic receptor binding across brain, heart, and lung tissues, biperiden and pirenzepine were the only two compounds among a panel of anticholinergics to exhibit a markedly different binding profile in peripheral tissues [1]. Both drugs showed a five- to ten-fold lower affinity for muscarinic receptors in the heart and lung compared to brain cortical tissue [1]. This was in contrast to atropine, which bound with similar affinity across all three tissue types [1]. This property is a direct consequence of biperiden's M1 selectivity, as the brain expresses a higher proportion of M1 receptors relative to the periphery.

Tissue Distribution Peripheral vs. Central Selectivity Receptor Binding

Biperiden Exhibits a Distinct REM Sleep Suppression Profile Compared to Scopolamine and Trihexyphenidyl

While many anticholinergics suppress REM sleep, biperiden achieves this effect with a different temporal and quantitative profile compared to other agents. In a comparative polysomnographic study in rats, the rank order for REM sleep suppression was scopolamine > trihexyphenidyl > biperiden [1]. Furthermore, the study found that trihexyphenidyl's suppression of REM was accompanied by an increase in wakefulness, whereas biperiden reduced REM sleep more selectively without a comparable increase in wakefulness [1]. This suggests a functional divergence in their central nervous system effects that is not fully explained by simple M1 receptor occupancy.

Sleep Architecture Rapid Eye Movement (REM) Sleep Polysomnography

Biperiden Exhibits a Long Terminal Elimination Half-Life (18-24 Hours) Enabling Once-Daily Dosing

The pharmacokinetic profile of biperiden is characterized by a long terminal elimination half-life, which distinguishes it from some shorter-acting anticholinergics. In healthy volunteers, the terminal plasma half-life was determined to be 18 hours following oral administration of 4 mg tablets [1]. Another source reports an elimination half-life of approximately 20 hours [2]. This prolonged half-life is a function of its high volume of distribution and extensive tissue penetration (ratio of total to central distribution volume = 9.6) [1]. While oral bioavailability is limited to about 30-33% due to extensive first-pass metabolism, the long half-life allows for clinically effective plasma concentrations to be maintained with once-daily dosing [2].

Pharmacokinetics Half-Life Dosing Regimen

Biperiden Standard: Recommended Applications Based on Quantified Pharmacological Differentiation


In Vitro and Ex Vivo Assays Requiring Defined M1 Muscarinic Receptor Antagonism with Low Cardiac M2 Affinity

Biperiden is the preferred agent for experiments that demand potent and selective blockade of M1 muscarinic receptors while minimizing confounding effects on cardiac M2 receptors. Its Ki value of 0.48 nM for M1 and a 13-fold selectivity over M2 make it an ideal tool for brain slice electrophysiology, radioligand binding displacement assays, or studies of cholinergic signaling in M1-enriched brain regions . The (+)-enantiomer, with its extreme 66-fold M1/cardiac M2 selectivity, is particularly valuable for dissecting receptor subtype-specific functions in isolated organ bath studies, such as in rabbit vas deferens or guinea pig ileum preparations [1].

Long-Term In Vivo Rodent Studies of Motor Function and Extrapyramidal Symptoms (EPS)

For chronic administration studies in rodent models of Parkinson's disease or neuroleptic-induced catalepsy, biperiden's pharmacokinetic profile offers a distinct advantage. Its long terminal half-life (18-24 hours) supports once-daily dosing, which reduces animal handling stress and maintains stable drug levels compared to shorter-acting alternatives like trihexyphenidyl [2]. Its preferential binding to central over peripheral muscarinic receptors (5-10 fold) further minimizes the incidence of dose-limiting peripheral side effects during long-term treatment protocols [3].

Sleep and Cognition Research Requiring Pharmacological Dissection of Cholinergic Pathways

Biperiden serves as a crucial comparative tool in studies of sleep architecture and memory. Its distinct effect on REM sleep—producing selective suppression without the robust wakefulness-promoting effects seen with scopolamine or trihexyphenidyl—allows researchers to isolate the specific role of muscarinic receptor subtypes in sleep regulation [4]. Furthermore, its partially irreversible binding kinetics to brain muscarinic receptors, in contrast to the completely reversible binding of trihexyphenidyl, provide a unique model for investigating the relationship between receptor occupancy, functional tolerance, and cognitive impairment [5].

Analytical Chemistry and Quality Control as a High-Purity Reference Standard

The 'Biperiden (Standard)' designation signifies its primary use as a certified reference material for the development and validation of analytical methods. Its defined purity (≥99% by HPLC) makes it essential for HPLC-UV, LC-MS, and GC-MS assays used in pharmaceutical quality control, forensic toxicology, and therapeutic drug monitoring . Its use ensures the accuracy, precision, and reproducibility of quantitative analyses, fulfilling a critical need in regulated laboratory environments.

Quote Request

Request a Quote for Biperiden (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.